alpha-Lactose - 14641-93-1

alpha-Lactose

Catalog Number: EVT-292135
CAS Number: 14641-93-1
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Pharmaceutical Science: It serves as a widely used excipient in pharmaceutical formulations, particularly in dry powder inhalers (DPIs), due to its favorable physical properties. []
  • Food Science: Its presence significantly influences the texture and stability of various food products, particularly dairy products. []
  • Crystallography: It is a model compound for studying crystallization processes due to its well-defined crystal structure and diverse polymorphic forms. []
  • Biochemistry: It is used in various biochemical assays and studies, including the investigation of lectin binding and galectin-3 function. [] []
Future Directions
  • Controlling Crystallization for Enhanced DPI Performance: Further research could focus on refining crystallization methods to produce alpha-lactose monohydrate with tailored particle size distributions and morphologies, ultimately optimizing DPI performance and drug delivery. This could involve exploring novel sonocrystallization techniques and investigating the role of different solvent mixtures in controlling crystallization. [] [] []
  • Understanding the Role of Water in Lactose Functionality: Investigating the interactions between water molecules and alpha-lactose monohydrate, particularly at the crystal surface, is crucial for understanding its behavior in DPI formulations and food products. Advanced techniques like dynamic vapor sorption and inverse gas chromatography can provide insights into these interactions. [] []

α-Lactose Monohydrate

Compound Description: α-Lactose monohydrate is a hydrated form of α-lactose, containing one molecule of water per molecule of lactose. It is a common excipient used in pharmaceutical formulations, particularly in dry powder inhalers (DPIs) [, ]. α-Lactose monohydrate can exist in various morphologies, impacting its functionality in DPIs. For instance, the particle size and structure of primary crystals, like compact crystals versus agglomerates, can influence the performance [].

β-Lactose

Compound Description: β-Lactose is an anomer of α-lactose, differing in the configuration at the anomeric carbon atom. It is often present alongside α-lactose in lactose solutions and can influence the crystallization behavior of α-lactose [, ]. The ratio of β-lactose to α-lactose at equilibrium is affected by factors like temperature and solvent composition [].

Anhydrous α-Lactose

Compound Description: Anhydrous α-lactose is a dehydrated form of α-lactose, lacking the water molecule present in the monohydrate form [, ]. It can be produced through methods like desiccation with methanol or heating. Compared to the monohydrate form, anhydrous α-lactose displays distinct properties, including hygroscopicity and morphology [, ].

Stable Anhydrous α-Lactose

Compound Description: Stable anhydrous α-lactose is a distinct anhydrous form of α-lactose obtained by dehydrating α-lactose monohydrate in methanol []. Unlike the hygroscopic anhydrous form, stable anhydrous α-lactose demonstrates higher stability in low-moisture environments. It exhibits a unique crystal structure characterized by specific O-H...O hydrogen bond networks, influencing its properties [].

Hygroscopic Anhydrous α-Lactose

Compound Description: Hygroscopic anhydrous α-lactose is another anhydrous form of α-lactose, known for its tendency to absorb moisture from the surroundings []. This form arises from annealing α-lactose monohydrate at specific temperatures and can coexist with the monohydrate in a mixture. Its crystal structure, characterized by distinct O-H...O hydrogen bonds, contributes to its hygroscopic nature [].

6-O-β-Lactosyl-α,β-D-mannopyranose

Compound Description: 6-O-β-Lactosyl-α,β-D-mannopyranose is a disaccharide synthesized by coupling α-lactose with a protected mannose derivative []. This compound is specifically designed for studying the interactions between carbohydrates and the asialoglycoprotein receptor found in liver cells. These studies help understand the role of sugar recognition in biological processes [].

2,6-Di-O-β-Lactosyl-α,β-D-mannopyranose

Compound Description: 2,6-Di-O-β-Lactosyl-α,β-D-mannopyranose is another disaccharide synthesized by coupling α-lactose with a protected mannose derivative, but with two lactose units attached to the mannose core []. This compound, similar to 6-O-β-Lactosyl-α,β-D-mannopyranose, is also employed to study interactions with the asialoglycoprotein receptor in liver cells, aiding in understanding carbohydrate recognition mechanisms in biological systems [].

6-O-β-Lactosyl-α,β-Lactose

Compound Description: 6-O-β-Lactosyl-α,β-Lactose is a trisaccharide synthesized by coupling two α-lactose units []. This compound represents a larger oligosaccharide structure built using α-lactose as a repeating unit.

1-O-(6-O-β-Lactosyl-β-Lactosyl)-(R,S)-glycerol

Compound Description: 1-O-(6-O-β-Lactosyl-β-Lactosyl)-(R,S)-glycerol is another trisaccharide synthesized from a protected 6-O-β-Lactosyl-β-lactose derivative coupled to glycerol []. This compound exemplifies the possibility of conjugating α-lactose-containing oligosaccharides to other molecules, like glycerol, potentially for specific applications.

Source and Classification

Alpha-lactose is predominantly derived from mammalian milk, particularly cow's milk. It is synthesized in the mammary glands through a biochemical process involving lactose synthase, which catalyzes the formation of lactose from glucose and uridine diphosphate-galactose . The classification of alpha-lactose falls under carbohydrates, specifically as a disaccharide.

Synthesis Analysis

Methods of Synthesis

The synthesis of alpha-lactose occurs within the Golgi apparatus of mammary epithelial cells. The process begins with the uptake of glucose from the bloodstream via transport proteins. Once inside the cell, glucose is phosphorylated to form glucose-6-phosphate, which then participates in several enzymatic reactions to produce uridine diphosphate-galactose. This compound is formed through a series of steps involving phosphoglucomutase and uridine diphosphate-glucose pyrophosphorylase .

The final step in lactose synthesis involves lactose synthase, a complex enzyme made up of β-1,4-galactosyltransferase and alpha-lactalbumin. This enzyme catalyzes the reaction:

UDP galactose+glucoselactose+UDP\text{UDP galactose}+\text{glucose}\rightarrow \text{lactose}+\text{UDP}

This reaction specifically forms a β-1→4 glycosidic bond between galactose and glucose, resulting in alpha-lactose when the glucose is in its alpha-pyranose form .

Chemical Reactions Analysis

Involving Alpha-Lactose

Alpha-lactose participates in various chemical reactions:

  1. Hydrolysis: In the presence of water and enzymes such as lactase, alpha-lactose can be hydrolyzed into its constituent monosaccharides (galactose and glucose).
    Lactose+H2OGalactose+Glucose\text{Lactose}+H_2O\rightarrow \text{Galactose}+\text{Glucose}
  2. Isomerization: Under alkaline conditions, alpha-lactose can be converted to lactulose, another disaccharide used therapeutically for constipation.
  3. Hydrogenation: Alpha-lactose can undergo catalytic hydrogenation to produce lactitol, a sugar alcohol that has applications as a low-calorie sweetener .
Mechanism of Action

Lactose Synthase Mechanism

The mechanism by which lactose is synthesized involves several key steps:

  1. Substrate Preparation: Glucose is phosphorylated to glucose-6-phosphate.
  2. Formation of UDP-Galactose: Through enzymatic conversions involving phosphoglucomutase and uridine diphosphate-glucose pyrophosphorylase.
  3. Lactose Formation: Lactose synthase catalyzes the transfer of galactosyl groups from UDP-galactose to glucose, forming lactose while releasing UDP .

The presence of alpha-lactalbumin modulates this reaction by lowering the Km for glucose, thus enhancing lactose synthesis under physiological conditions.

Physical and Chemical Properties Analysis

Properties Overview

  • Solubility: Alpha-lactose has limited solubility in water compared to other sugars.
  • Melting Point: It typically melts at around 202 °C.
  • Taste: It has a mildly sweet flavor profile.
  • Stability: Alpha-lactose is stable under normal storage conditions but can undergo degradation at high temperatures or prolonged storage.

These properties influence its applications in food science and pharmaceuticals .

Applications

Scientific Applications

Alpha-lactose has numerous applications:

  1. Food Industry: Used as a sweetener and stabilizer in infant formulas and dairy products.
  2. Pharmaceuticals: Serves as an excipient in drug formulations due to its ability to enhance stability and bioavailability.
  3. Research: Utilized in studies investigating lactose metabolism and enzymatic activity related to lactase deficiency.

Additionally, lactose's unique properties allow it to be used in brewing processes (e.g., milk stouts) where it adds sweetness without fermentation by yeast .

Introduction to α-Lactose: Structural and Functional Overview

Chemical Structure and Isomeric Forms of α-Lactose

Alpha-lactose (systematically named 4-O-β-D-galactopyranosyl-D-glucopyranose) exists as a crystalline disaccharide featuring a β(1→4) glycosidic linkage between galactose and glucose moieties. The distinctive configuration at the anomeric carbon (C1) of the glucose unit differentiates α-lactose from its β-anomer, establishing unique spatial orientations that profoundly influence molecular interactions. In the α-configuration, the hydroxyl group at C1 adopts an axial position perpendicular to the sugar ring plane, whereas the β-form positions this group equatorially. This stereochemical variation generates measurable differences in specific optical rotation: α-lactose exhibits +89.4° rotation in aqueous solution, contrasting with +35° for β-lactose [1] [5].

The crystalline structure of α-lactose monohydrate demonstrates remarkable stability through hydrogen bonding networks. Each molecule coordinates with one water molecule within its crystal lattice, forming stable monoclinic crystals with characteristic tomahawk morphology. This hydration state critically influences technological behavior, as dehydration above 93.5°C triggers conversion to hygroscopic anhydrous β-form crystals. In solution, α-lactose undergoes mutarotation—a dynamic equilibrium establishing 37:63 α:β ratio at 20°C—mediated through the open-chain aldehyde intermediate. Temperature elevation shifts this equilibrium toward the β-anomer, reaching near-exclusive β-dominance at 93.5°C [1] [5].

Table 1: Comparative Properties of Lactose Isomers

Propertyα-Lactose Monohydrateβ-Lactose (Anhydrous)
Crystalline StructureMonoclinic, tomahawk-shapedHard, irregular prismatic
Specific Rotation (°)+89.4+35
Solubility (g/100g, 20°C)7.450
HygroscopicityLowHigh
Relative Sweetness1.01.3-1.5
Melting Point (°C)202 (with decomposition)252
Dominant Formation TempBelow 93.5°CAbove 93.5°C

Industrial production leverages these physicochemical disparities through targeted crystallization protocols. Pharmaceutical-grade α-lactose monohydrate manufacturing involves dissolving edible-grade crystals in purified water, followed by activated carbon treatment, filtration, and controlled crystallization. Advanced methodologies incorporate ion exchange, nanofiltration, and chromatographic purification to achieve >99.5% purity with 95% yield directly from whey permeate—a process validated under ISO 9001 and Good Manufacturing Practices standards [5] [6].

Natural Occurrence in Mammalian Milk and Dairy By-Products

Alpha-lactose constitutes the principal carbohydrate reservoir in the mammary secretions of virtually all terrestrial mammals, with concentrations exhibiting species-specific variation tied to evolutionary adaptations. Bovine milk maintains approximately 4.8% lactose (dry weight basis), representing 54% of milk solids-not-fat, while human milk contains higher concentrations (6.7-7.4%) supporting rapid neonatal brain development. Marine mammals demonstrate evolutionary divergence, with cetacean milk containing minimal lactose (<0.5%)—an adaptation to aquatic environments where osmotic balance supersedes carbohydrate nutrition [1] [3].

Biosynthesis occurs exclusively in mammary epithelial cells during lactation via lactose synthase (α-lactalbumin-galactosyltransferase complex). This enzymatic machinery converts blood-derived glucose into uridine diphosphate-galactose (UDP-galactose) within the Golgi apparatus before conjugating it with glucose. The inverse relationship between lactose concentration and milk protein/fat content reflects physiological trade-offs: high-lactose milks favor carbohydrate delivery for energy metabolism, while high-fat/protein milks optimize structural component delivery [1] [3].

Commercial α-lactose isolation primarily utilizes whey—the liquid byproduct of cheese manufacturing containing 70-75% of milk's original lactose. Modern dairy processing employs ultrafiltration to remove proteins from sweet whey, generating permeate subsequently concentrated through vacuum evaporation or reverse osmosis. Controlled cooling crystallization below 93.5°C yields α-lactose monohydrate crystals, which are recovered through centrifugation and fluidized-bed drying. Each metric ton of cheese produced generates approximately 8,000 liters of whey, yielding 38-42kg α-lactose monohydrate—demonstrating efficient resource utilization within circular bioeconomy frameworks [1] [3] [4].

Table 2: Alpha-Lactose Distribution in Mammalian Milk Systems

SpeciesLactose Content (% w/v)Relationship to Other ComponentsPrimary Commercial Source
Bovine4.6-4.9Inverse to protein/fatCheese whey (industrial scale)
Human6.7-7.4Positive correlation with oligosaccharidesSpecialty infant formula
Caprine4.4-4.7Inverse to casein contentArtisanal cheese whey
Ovine4.6-5.1Inverse to fat contentRoquefort cheese production
Equine6.2-6.9Positive correlation with ashMare milk powder production

Role in Dairy Industry and Global Market Trends

Alpha-lactose monohydrate constitutes a multi-functional ingredient with extensive applications across food, pharmaceutical, and feed sectors. In dairy technology, it serves as: (1) a crystallization modifier in ice cream preventing sandiness; (2) a non-enzymatic browning agent (Maillard reaction) generating flavor compounds in baked goods; (3) a fermentation substrate for yogurt cultures; and (4) a cryoprotectant stabilizing proteins during freeze-drying. The pharmaceutical industry utilizes its exceptional compressibility (>80 MPa) and flow properties (Carr Index: 15-20) as a tablet binder/diluent, accounting for 65-70% of solid dosage formulations [1] [4] [6].

The global lactose market, valued at $2.3 billion in 2023, projects expansion to $3.34 billion by 2032 at 3.8% compound annual growth rate, with α-lactose derivatives capturing 43% market share. Pharmaceutical-grade α-lactose demonstrates even stronger growth (5.8% compound annual growth rate), escalating from $1.67 billion (2023) to $2.63 billion (2031), driven by tablet production (52% market share) and dry powder inhalers (28% compound annual growth rate in inhalation lactose segment). This growth trajectory reflects increasing demand for generic medicines, which utilize α-lactose monohydrate in 85% of oral solid generics [4] [6] [10].

Regional market dynamics reveal Asia-Pacific's dominance (42% market share), fueled by pharmaceutical production expansion in India and China, where 1,200+ United States Food and Drug Administration-approved facilities incorporate α-lactose excipients. North America maintains premium positioning in high-purity inhalation lactose ($930.1 million revenue, 2023), while Europe leads in crystalline monohydrate production (650,000-700,000 tons annually). Strategic corporate movements include Lactalis Ingredients' 2023 pharmaceutical brand extension and Arla Foods' 2022 launch of organic α-lactose lines targeting clean-label nutraceuticals [4] [6] [8].

Table 3: Global Market Analysis for Alpha-Lactose Applications (2023-2032 Projections)

Application Sector2023 Market Value (USD Billion)Projected 2032 Value (USD Billion)Compound Annual Growth Rate (%)Dominant Product Form
Pharmaceutical Excipients1.672.635.8Crystalline monohydrate
Infant Formula0.941.424.6Ultrafiltered permeate
Functional Foods0.510.795.1Spray-dried agglomerates
Bakery & Confectionery0.380.533.9Anhydrous α-lactose
Animal Feed0.290.372.7Refined whey permeate

Technological innovations focus on functionality enhancement through particle engineering. Spray-dried α-lactose agglomerates (e.g., Respitose® SV003) exhibit spherical morphology with amorphous cores, improving flowability (Hausner ratio: 1.23) while minimizing caking. Microfluidic crystallization techniques yield narrow-size-distribution particles (D50: 50-70μm) optimized for dry powder inhalers, with surface-roughened variants enhancing drug detachment efficiency. Co-processing with cellulose derivatives creates composite excipients (e.g., MicroceLac®) that augment compactibility while retaining α-lactose's favorable disintegration properties [5] [6].

Future development vectors include enzymatic valorization into bioactive derivatives like lactulose (prebiotic), lactobionic acid (antioxidant), and tagatose (low-calorie sweetener)—a technological pathway converting low-value whey permeate into high-value functional ingredients commanding $50-200/kg price premiums. Biotechnology platforms employing immobilized β-galactosidase achieve 85-92% conversion yields, positioning α-lactose as a renewable biochemical feedstock beyond traditional dairy applications [7] [4].

Properties

CAS Number

14641-93-1

Product Name

alpha-Lactose

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2

InChI Key

GUBGYTABKSRVRQ-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Solubility

Insoluble (NIOSH, 2024)
Insoluble

Synonyms

Anhydrous Lactose
Lactose
Lactose, Anhydrous

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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